molecular formula C6H6BrN3O2 B1356979 N-(5-Bromo-4-methylpyridin-2-yl)nitramide CAS No. 923929-10-6

N-(5-Bromo-4-methylpyridin-2-yl)nitramide

Cat. No.: B1356979
CAS No.: 923929-10-6
M. Wt: 232.03 g/mol
InChI Key: KQIBJJQDCWPIKH-UHFFFAOYSA-N
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Description

The molecular formula of this compound is C6H6BrN3O2, and it has a molecular weight of 232.03 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methylpyridin-2-yl)nitramide typically involves the use of Suzuki cross-coupling reactions. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst. This reaction is carried out in a solvent mixture of 1,4-dioxane and water, with the temperature maintained between 85°C to 95°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-4-methylpyridin-2-yl)nitramide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitramide group to other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(5-Bromo-4-methylpyridin-2-yl)nitramide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-thrombolytic and biofilm inhibition properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methylpyridin-2-yl)nitramide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • N-[5-Bromo-2-methylpyridine-3-yl]acetamide
  • 4-(3-Bromo-5-nitropyridin-2-yl)morpholine

Uniqueness

N-(5-Bromo-4-methylpyridin-2-yl)nitramide is unique due to its specific structural features, such as the presence of both bromine and nitramide groups.

Properties

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-4-2-6(9-10(11)12)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIBJJQDCWPIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60581128
Record name N-(5-Bromo-4-methylpyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923929-10-6
Record name N-(5-Bromo-4-methylpyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60581128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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